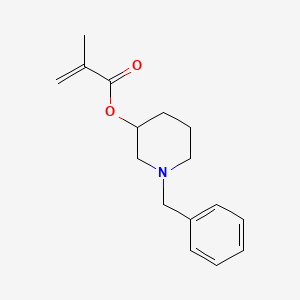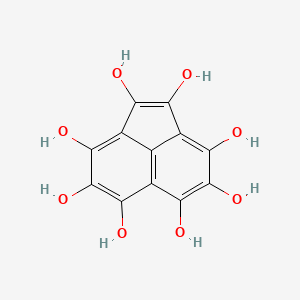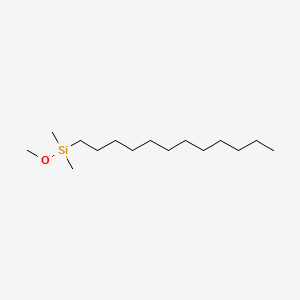
Dodecylmethoxydimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylmethoxydimethylsilane is an organosilicon compound with the molecular formula C15H34OSi. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and is commonly used in various industrial applications, including surface treatments and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecylmethoxydimethylsilane can be synthesized through the reaction of dodecyl alcohol with dimethyldichlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
C12H25OH+(CH3)2SiCl2→C12H25OSi(CH3)2Cl+HCl
The intermediate product, dodecyldimethylchlorosilane, is then reacted with methanol to produce this compound:
C12H25OSi(CH3)2Cl+CH3OH→C12H25OSi(CH3)2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecylmethoxydimethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecylmethoxydimethylsilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic surfaces on materials such as glass, metals, and polymers.
Coatings: Applied in the production of superhydrophobic and self-cleaning coatings.
Biomedical Engineering: Utilized in the fabrication of biocompatible surfaces and devices.
Nanotechnology: Employed in the synthesis of functionalized nanoparticles for various applications.
Mécanisme D'action
The hydrophobic properties of dodecylmethoxydimethylsilane are primarily due to the long dodecyl chain and the presence of the methoxy group. These groups reduce the surface energy of materials, leading to water repellency. The compound can form a monolayer on surfaces, creating a barrier that prevents water and other polar substances from adhering.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyltrimethoxysilane: Another silane with a longer alkyl chain, used for similar hydrophobic applications.
Hexadecyltrimethoxysilane: Similar structure but with a hexadecyl chain, also used for surface treatments.
Trimethoxymethylsilane: Contains a shorter methyl group, used in different applications due to its lower hydrophobicity.
Uniqueness
Dodecylmethoxydimethylsilane is unique due to its balance of hydrophobicity and reactivity. The dodecyl chain provides significant hydrophobic properties, while the methoxy group allows for further chemical modifications. This makes it versatile for various industrial and research applications.
Propriétés
Numéro CAS |
93804-28-5 |
|---|---|
Formule moléculaire |
C15H34OSi |
Poids moléculaire |
258.51 g/mol |
Nom IUPAC |
dodecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C15H34OSi/c1-5-6-7-8-9-10-11-12-13-14-15-17(3,4)16-2/h5-15H2,1-4H3 |
Clé InChI |
ZDULQMIWFCXDOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


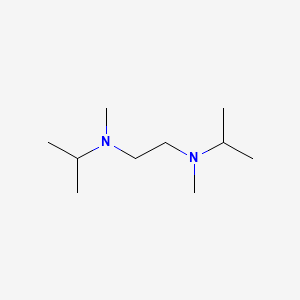


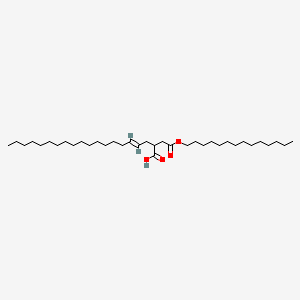
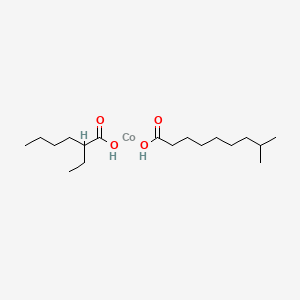



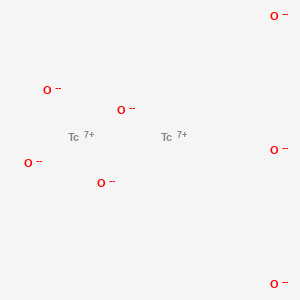
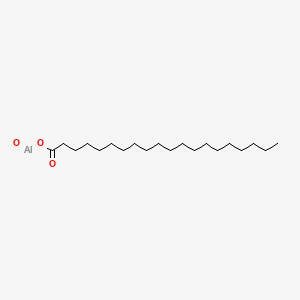
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)

